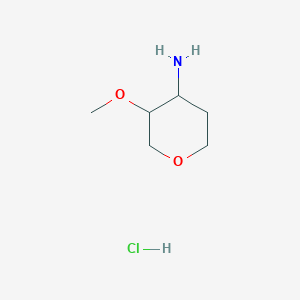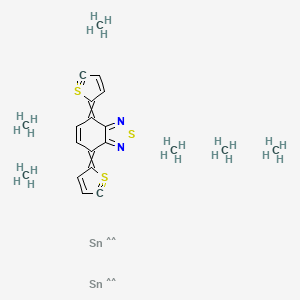![molecular formula C8H4F6N4 B12441016 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with two trifluoromethyl groups at positions 4 and 6, and a methyl group at position 3
Vorbereitungsmethoden
The synthesis of 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Cycloaddition Reactions: It can undergo [2+1] or [3+2] cycloaddition reactions with trifluorodiazoethane, leading to the formation of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include sodium methoxide, palladium on carbon, and trifluorodiazoethane. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as an antitumor agent.
Agrochemicals: It is used as a key structural motif in the development of active agrochemical ingredients, providing protection against pests.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its antitumor activity, the compound is believed to inhibit the activity of ubiquitin-specific protease 7 (USP7), leading to the suppression of tumor cell proliferation . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in pharmaceuticals and agrochemicals.
Bis(trifluoromethyl)pyrazolines: These compounds are formed through cycloaddition reactions and have applications in material science.
2-Thio-containing Pyrimidines: These compounds have similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both trifluoromethyl and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H4F6N4 |
|---|---|
Molekulargewicht |
270.13 g/mol |
IUPAC-Name |
3-methyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H4F6N4/c1-2-3-4(7(9,10)11)15-6(8(12,13)14)16-5(3)18-17-2/h1H3,(H,15,16,17,18) |
InChI-Schlüssel |
WDWWYJRSBALAQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=NC2=NN1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


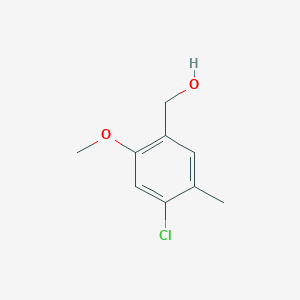
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
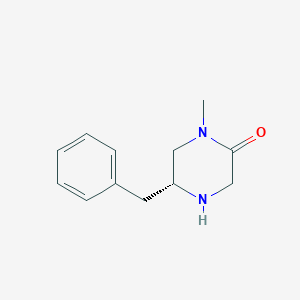
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)


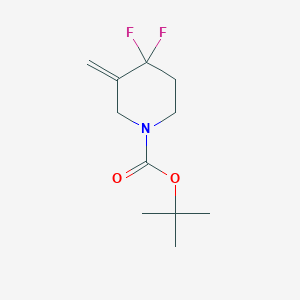

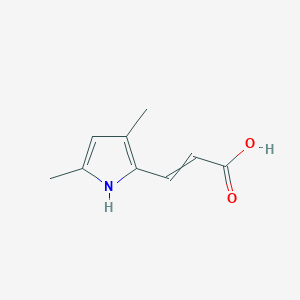
![Methyl 2-[(E)-2-(5-chloro-2-thienyl)vinyl]-6-methoxy-benzoate](/img/structure/B12440988.png)

![2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B12441001.png)
